Benzyl trans-3-aminocyclohexylcarbamate hydrochloride
Overview
Description
“Benzyl trans-3-aminocyclohexylcarbamate hydrochloride” is a chemical compound with the molecular formula C14H21ClN2O2 . It has a molecular weight of 284.78 g/mol . The IUPAC name for this compound is benzyl N - [ (1 R ,3 R )-3-aminocyclohexyl]carbamate;hydrochloride .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a benzyl group, a carbamate group, and a cyclohexyl group . The InChI string representation of the molecule isInChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13 (9-12)16-14 (17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2, (H,16,17);1H/t12-,13-;/m1./s1
. Physical And Chemical Properties Analysis
“Benzyl trans-3-aminocyclohexylcarbamate hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 284.1291556 g/mol . The topological polar surface area is 64.4 Ų . The compound has a heavy atom count of 19 . The formal charge of the compound is 0 . The complexity of the compound is 265 .Scientific Research Applications
1. Enzyme Selectivity and Cellular Studies
Benzyl trans-3-aminocyclohexylcarbamate hydrochloride has been studied for its enzyme selectivity and cellular effects. Research by Valente et al. (2015) on diastereomers of this compound revealed that some isomers showed potent inhibition against LSD1 (Lysine Specific Demethylase 1), a significant enzyme in epigenetic regulation, and were less active against monoamine oxidases (MAO-A and MAO-B). These diastereomers also influenced gene expression in cell lines, potentially linking to their LSD1 inhibition properties (Valente et al., 2015).
2. Synthesis and Structural Studies
Bernáth et al. (1985) conducted research on the preparation and conformational study of benzyl trans-3-aminocyclohexylcarbamate hydrochloride derivatives. These studies provide insights into the chemical synthesis and structural characteristics of this class of compounds, which are essential for understanding their chemical behavior and potential applications (Bernáth et al., 1985).
3. Synthesis of Functionalized Derivatives
Mangelinckx et al. (2010) reported on the synthesis of functionalized derivatives of benzyl trans-3-aminocyclohexylcarbamate hydrochloride. Their work focuses on understanding how different substituents affect the properties of these compounds, which is crucial for developing specialized applications in various fields of chemistry (Mangelinckx et al., 2010).
4. Application in Analgesic Synthesis
Research by Kato et al. (1983) involved the synthesis of aminomethyl benzyl cyclohexanone derivatives from benzyl trans-3-aminocyclohexylcarbamate hydrochloride. These compounds were evaluated for their analgesic activity, highlighting the potential application of this compound in medicinal chemistry (Kato et al., 1983).
5. Biotransformation Studies
Jauch et al. (1978) conducted biotransformation studies in humans on derivatives of benzyl trans-3-aminocyclohexylcarbamate hydrochloride. Understanding the metabolic pathways of these compounds can provide insights into their pharmacological behavior and potential therapeutic applications (Jauch et al., 1978).
properties
IUPAC Name |
benzyl N-[(1R,3R)-3-aminocyclohexyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H/t12-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBODKRLYZILWEM-OJERSXHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl trans-3-aminocyclohexylcarbamate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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